molecular formula C22H11F6NO3S2 B11618319 (5E)-2-Sulfanylidene-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-YL}methylidene)-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

(5E)-2-Sulfanylidene-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-YL}methylidene)-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Cat. No.: B11618319
M. Wt: 515.5 g/mol
InChI Key: PATTXWMGBBWSFK-WOJGMQOQSA-N
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Description

(5E)-2-Sulfanylidene-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-YL}methylidene)-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a thiazolidinone core, a furan ring, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-Sulfanylidene-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-YL}methylidene)-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of a furan derivative with a thiazolidinone precursor under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-Sulfanylidene-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-YL}methylidene)-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups or the furan ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, (5E)-2-Sulfanylidene-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-YL}methylidene)-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, polymers, and electronic materials.

Mechanism of Action

The mechanism of action of (5E)-2-Sulfanylidene-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-YL}methylidene)-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The trifluoromethyl groups and the thiazolidinone core play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-2-Sulfanylidene-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-YL}methylidene)-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:
    • 2-Sulfanylidene-3-phenyl-1,3-thiazolidin-4-one
    • 2-Sulfanylidene-5-(4-methoxyphenyl)-3-phenyl-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of this compound lies in its combination of trifluoromethyl groups and the furan ring, which impart distinct chemical and biological properties. These features enhance its stability, reactivity, and potential bioactivity compared to other similar compounds.

Properties

Molecular Formula

C22H11F6NO3S2

Molecular Weight

515.5 g/mol

IUPAC Name

(5E)-2-sulfanylidene-5-[[5-[4-(trifluoromethoxy)phenyl]furan-2-yl]methylidene]-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H11F6NO3S2/c23-21(24,25)13-2-1-3-14(10-13)29-19(30)18(34-20(29)33)11-16-8-9-17(31-16)12-4-6-15(7-5-12)32-22(26,27)28/h1-11H/b18-11+

InChI Key

PATTXWMGBBWSFK-WOJGMQOQSA-N

Isomeric SMILES

C1=CC(=CC(=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)OC(F)(F)F)/SC2=S)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)OC(F)(F)F)SC2=S)C(F)(F)F

Origin of Product

United States

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